REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH:6]([O:8][Si](C(C)C)(C(C)C)C(C)C)[CH2:5][N:4]([CH3:19])[C:3]1=[O:20].Cl>CCO>[OH:8][CH:6]1[CH2:5][N:4]([CH3:19])[C:3](=[O:20])[N:2]([CH3:1])[CH2:7]1
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Name
|
|
Quantity
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9.1 g
|
Type
|
reactant
|
Smiles
|
CN1C(N(CC(C1)O[Si](C(C)C)(C(C)C)C(C)C)C)=O
|
Name
|
|
Quantity
|
140 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 3 h at 70° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
EXTRACTION
|
Details
|
was extracted with CH2Cl2/isopropanol 3:1
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |